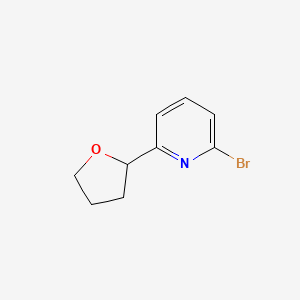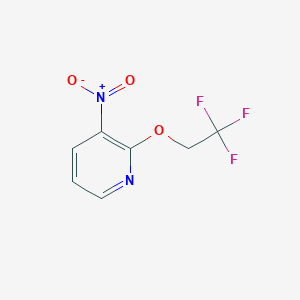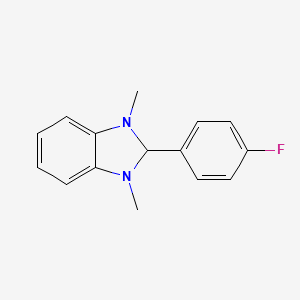![molecular formula C16H14BrN3O4S B11711598 3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11711598.png)
3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a brominated benzylidene group, and methoxy substituents, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Claisen-Schmidt condensation reaction, where 5-bromo-2,3-dimethoxybenzaldehyde reacts with hydrazine derivatives under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using efficient purification techniques, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions
3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine or amine derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
科学研究应用
3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical properties may find applications in materials science and industrial chemistry.
作用机制
The mechanism by which 3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and benzylidene moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
5-Bromo-2,3-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Benzothiazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C16H14BrN3O4S |
|---|---|
分子量 |
424.3 g/mol |
IUPAC 名称 |
N-[(E)-(5-bromo-2,3-dimethoxyphenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C16H14BrN3O4S/c1-23-13-8-11(17)7-10(15(13)24-2)9-18-19-16-12-5-3-4-6-14(12)25(21,22)20-16/h3-9H,1-2H3,(H,19,20)/b18-9+ |
InChI 键 |
DVWFTBAKOFRYPB-GIJQJNRQSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32)Br |
规范 SMILES |
COC1=CC(=CC(=C1OC)C=NNC2=NS(=O)(=O)C3=CC=CC=C32)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide](/img/structure/B11711523.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11711525.png)


![N'-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11711547.png)

![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11711574.png)
![1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol](/img/structure/B11711576.png)


![N'-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11711585.png)
![3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B11711589.png)
![4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide](/img/structure/B11711596.png)

